molecular formula C21H23NO2S B13809118 1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one

1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one

Cat. No.: B13809118
M. Wt: 353.5 g/mol
InChI Key: KPRDONQAWOJKFW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one involves multiple steps, typically starting with the preparation of the core spirocyclic structure. Common synthetic routes include:

Chemical Reactions Analysis

1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one can be compared with similar compounds such as:

These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H23NO2S

Molecular Weight

353.5 g/mol

IUPAC Name

1,1,3,3-tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one

InChI

InChI=1S/C21H23NO2S/c1-19(2)18(23)20(3,4)21(19)24-22(16-13-9-6-10-14-16)17(25-21)15-11-7-5-8-12-15/h5-14,17H,1-4H3

InChI Key

KPRDONQAWOJKFW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(C12ON(C(S2)C3=CC=CC=C3)C4=CC=CC=C4)(C)C)C

Origin of Product

United States

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